![molecular formula C18H22N2O3S2 B2465505 4-(isopropilsulfonil)-N-(6-metil-4,5,6,7-tetrahidrobenzo[d]tiazol-2-il)benzamida CAS No. 900009-73-6](/img/structure/B2465505.png)
4-(isopropilsulfonil)-N-(6-metil-4,5,6,7-tetrahidrobenzo[d]tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidor Dual de Quinasa
Este compuesto ha sido identificado como un inhibidor dual de quinasa contra CK2 y GSK3β . Estas quinasas son responsables de la fosforilación de una proteína supresora tumoral (PTEN) de forma cooperativa, lo que provoca su desactivación . Por lo tanto, inhibir ambas quinasas simultáneamente puede prevenir la desactivación de PTEN de manera más eficiente .
Tratamiento del Cáncer
El compuesto juega un papel significativo en el tratamiento del cáncer. La respuesta al daño del ADN (DDR) es un mecanismo de vigilancia y reparación del daño del ADN que puede limitar la efectividad de la radioterapia y la quimioterapia que daña el ADN, modalidades de tratamiento comúnmente utilizadas en el cáncer . Este compuesto puede aumentar la toxicidad de la quimioterapia que daña el ADN en muchas células cancerosas en múltiples estudios preclínicos, mientras que el tejido sano con ATM funcional puede tolerar la inhibición de ATR .
Agente Anticancerígeno
Se realiza un estudio de relación cuantitativa estructura-actividad (QSAR) en este compuesto como un agente anticancerígeno . El estudio se centra en los análogos estructurales del compuesto principal y sus posibles propiedades anticancerígenas .
Inhibidor de la Quinasa ATR
Este compuesto es el primer inhibidor de ATR en entrar en estudios clínicos . La quinasa ATR (Ataxia Telangiectasia Mutated and Rad3-Related) trabaja junto con ATM como proteínas apicales en el DDR para mantener la estabilidad del genoma y la supervivencia celular frente a formas potencialmente letales de daño del ADN .
Inhibidor de las Quinasas CK2 y GSK3β
El compuesto ha mostrado la mayor actividad inhibitoria dual de quinasa a una concentración de 1.9 μM contra CK2 y 0.67 μM contra GSK3β . Nuestros resultados sugieren que la presencia de un grupo carboxilo en la posición meta del anillo fenilo juega un papel vital en la inhibición dual de la quinasa .
Estabilidad del Genoma
El compuesto juega un papel crucial en el mantenimiento de la estabilidad del genoma . Ayuda a mantener la supervivencia celular frente a formas potencialmente letales de daño del ADN .
Mecanismo De Acción
Target of Action
The compound’s primary targets are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . GyrB is a bacterial enzyme involved in DNA replication, while CK2 and GSK3β are kinases that play key roles in cell signaling pathways.
Mode of Action
The compound acts as an inhibitor of its targets. It binds to the active sites of these enzymes, preventing them from carrying out their normal functions . The specific molecular interactions that stabilize these complexes have been studied using combined theoretical techniques .
Biochemical Pathways
Inhibition of GyrB disrupts DNA replication in bacteria, leading to cell death . On the other hand, inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN . This can lead to decreased cell proliferation and potentially anti-cancer effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. Inhibition of GyrB can lead to bacterial cell death, making the compound potentially useful as an antibiotic . Inhibition of CK2 and GSK3β can prevent the deactivation of PTEN, potentially leading to anti-cancer effects .
Análisis Bioquímico
Biochemical Properties
The compound 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Cellular Effects
The compound’s inhibitory effects on CK2 and GSK3β can have significant impacts on cellular function. By preventing the deactivation of PTEN, 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide exerts its effects through binding interactions with CK2 and GSK3β, inhibiting their activity and thus preventing the phosphorylation and subsequent deactivation of PTEN .
Actividad Biológica
4-(Isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 314.45 g/mol
- CAS Number : 667435-68-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cell lines by disrupting the cell cycle.
- Angiogenesis Inhibition : It may inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.
- Cytoskeletal Disruption : The compound interacts with β-tubulin, leading to alterations in microtubule dynamics and subsequent cell death.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 (Colon) | 0.45 | Cell cycle arrest at G2/M phase |
M21 (Melanoma) | 0.30 | Inhibition of microtubule assembly |
MCF7 (Breast) | 0.25 | Induction of apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency in various cancer types .
Angiogenesis Inhibition
In chick chorioallantoic membrane (CAM) assays, the compound exhibited strong anti-angiogenic properties. It was found to reduce vascularization significantly compared to controls, suggesting its potential as an anti-cancer agent by limiting tumor blood supply .
Case Studies
-
Case Study 1: Colon Cancer
- A study involving HT-29 colon carcinoma cells demonstrated that treatment with 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide resulted in a dose-dependent reduction in cell viability.
- Flow cytometry analysis indicated an increase in the percentage of cells in the G2/M phase, confirming cell cycle arrest.
-
Case Study 2: Melanoma
- In M21 melanoma cells, the compound's ability to disrupt microtubule formation was visualized using immunofluorescence techniques.
- The results showed significant alterations in cytoskeletal structure after treatment, correlating with increased apoptosis markers.
Propiedades
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-11(2)25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)24-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNLFMQCABKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.